molecular formula C10H9N3O4 B15067206 Ethyl 7-nitro-1h-indazole-3-carboxylate

Ethyl 7-nitro-1h-indazole-3-carboxylate

Cat. No.: B15067206
M. Wt: 235.20 g/mol
InChI Key: RWGULAZXSYKAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-nitro-1h-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-nitro-1h-indazole-3-carboxylate typically involves the nitration of ethyl indazole-3-carboxylate. The process begins with the preparation of ethyl indazole-3-carboxylate, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .

The nitration step involves treating ethyl indazole-3-carboxylate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position on the indazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. This method enhances the yield and purity of the final product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-nitro-1h-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Ethyl 7-amino-1h-indazole-3-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized indazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 7-nitro-1h-indazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby modulating cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Ethyl 7-nitro-1h-indazole-3-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the nitro and ester functional groups, which confer specific chemical reactivity and biological activity .

Biological Activity

Ethyl 7-nitro-1H-indazole-3-carboxylate is a synthetic compound belonging to the indazole family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with a nitro group at the 7-position and a carboxylate functional group. Its molecular formula is C₉H₈N₂O₃, and it exhibits properties typical of nitro-substituted indazoles, which enhance its reactivity and biological interactions.

The primary mechanisms through which this compound exerts its biological effects include:

  • Enzyme Modulation : The compound interacts with various enzymes, potentially modulating their activity through hydrophobic interactions and hydrogen bonding. It has shown promise in targeting kinases involved in cell cycle regulation .
  • Receptor Binding : The structural features of this compound allow it to bind effectively to specific receptors, influencing signaling pathways related to inflammation and neurological disorders.

Biological Activities

This compound has been investigated for several biological activities:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. For example, it has been shown to inhibit the growth of various cancer cell lines with IC₅₀ values indicating effective potency. In one study, derivatives showed promising results against K562 cells with an IC₅₀ of 5.15 µM .
  • Antimicrobial Properties : this compound has also demonstrated antimicrobial activity against several bacterial strains. This property is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival .

Case Studies

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Antitumor Activity : A study focusing on the synthesis of indazole derivatives found that this compound exhibited strong inhibitory effects against tumor cell lines, suggesting its utility as an anticancer agent .
  • Neurological Applications : Another research effort explored its potential as a therapeutic agent for neurological disorders. The compound's ability to modulate nitric oxide synthase (NOS) activity indicates its relevance in treating conditions like neurodegeneration and inflammation .

Comparative Analysis

To better understand the position of this compound among other indazole derivatives, a comparison table is presented below:

Compound NameMolecular FormulaKey Features
Ethyl 5-nitro-1H-indazole-3-carboxylateC₉H₈N₂O₃Nitro group at position 5
7-Nitro-1H-indazole-3-carboxylic acidC₉H₇N₂O₄Contains a carboxylic acid instead of an ester
Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylateC₁₁H₁₀N₂O₃Benzyloxy substituent enhances lipophilicity

Properties

IUPAC Name

ethyl 7-nitro-2H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)9-6-4-3-5-7(13(15)16)8(6)11-12-9/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGULAZXSYKAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(C2=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.